N-Pivaloyl-L-tyrosine

Description

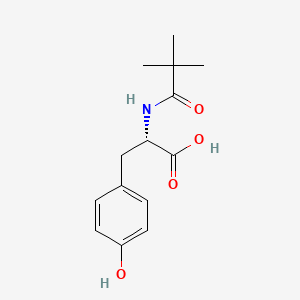

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(2,2-dimethylpropanoylamino)-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQCHHVYBPOPTR-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652010 | |

| Record name | N-(2,2-Dimethylpropanoyl)-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33019-85-1 | |

| Record name | N-(2,2-Dimethyl-1-oxopropyl)-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33019-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,2-Dimethylpropanoyl)-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Pivaloyl-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Pivaloyl-L-tyrosine is a derivative of the amino acid L-tyrosine, belonging to the broader class of N-acyl amino acids (NAAs). While specific research on this compound is limited, the parent compound, L-tyrosine, is a crucial precursor for neurotransmitters and hormones. The addition of the pivaloyl group, a bulky tert-butyl moiety, significantly alters the molecule's lipophilicity and steric hindrance, potentially influencing its biological activity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside generalized experimental protocols for its synthesis and purification based on methodologies for related N-acylated amino acids. Furthermore, this guide explores the potential biological significance of this compound within the context of NAA signaling.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is readily available from chemical suppliers, experimental values for properties such as melting point and specific solubility are not widely published.

| Property | Value | Source |

| Chemical Structure |  | - |

| Molecular Formula | C₁₄H₁₉NO₄ | --INVALID-LINK--, MedChemExpress |

| Molecular Weight | 265.30 g/mol | MedChemExpress |

| CAS Number | 33019-85-1 | --INVALID-LINK--, MedChemExpress |

| Appearance | White to Pale Beige Solid | ChemicalBook |

| Storage Temperature | -20°C | --INVALID-LINK-- |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol, and Water. | ChemicalBook |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, characteristic spectral features can be predicted based on its structure and data from related compounds like L-tyrosine and other N-acylated amino acids.

| Spectroscopy | Predicted Characteristic Peaks |

| ¹H NMR | Signals corresponding to the aromatic protons of the tyrosine ring, the α-proton, β-protons, and the nine equivalent protons of the pivaloyl group's tert-butyl moiety. |

| ¹³C NMR | Resonances for the carbonyl carbons of the pivaloyl and carboxylic acid groups, the aromatic carbons, the α-carbon, the β-carbon, and the quaternary and methyl carbons of the pivaloyl group. |

| IR | Stretching vibrations for the O-H of the carboxylic acid and phenolic hydroxyl groups, the N-H of the amide, the C=O of the amide and carboxylic acid, and C-H bonds of the aromatic ring and alkyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |

Note: The provided data for L-tyrosine can serve as a reference for interpreting the spectra of this compound. For instance, the ¹H NMR spectrum of L-tyrosine in water shows characteristic peaks for its aromatic and aliphatic protons.[2][3] Similarly, the ¹³C NMR spectrum of L-tyrosine provides a basis for assigning the carbon signals in its acylated derivative.[4][5][6][7][8]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the N-acylation of L-tyrosine using pivaloyl chloride.

Materials:

-

L-Tyrosine

-

Pivaloyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Deionized water

Procedure:

-

Dissolution: Suspend L-tyrosine in a 1 M NaOH solution at 0-5°C with vigorous stirring.

-

Acylation: Slowly add pivaloyl chloride dropwise to the cooled solution, maintaining the pH between 9-10 by the concurrent addition of 2 M NaOH solution.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Acidification: Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extraction: Extract the product into dichloromethane.

-

Washing: Wash the organic layer sequentially with deionized water and saturated NaHCO₃ solution.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound

Purification of the crude product can be achieved through recrystallization or chromatographic methods.[9]

3.2.1. Recrystallization

Procedure:

-

Dissolve the crude product in a minimal amount of a hot solvent (e.g., an ethanol/water mixture).

-

If necessary, perform a hot filtration to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent and dry under vacuum.

3.2.2. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for the purification of N-acylated amino acids.[10][11][12][13]

Typical HPLC Parameters:

-

Column: C18 reversed-phase column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B.

-

Detection: UV at 214 nm or 280 nm.

Biological Context and Potential Signaling Pathways

While specific signaling pathways involving this compound have not been elucidated, the broader class of N-acyl amino acids (NAAs) are recognized as endogenous signaling molecules with diverse biological activities.[14][15][16][17] NAAs are involved in processes such as pain perception, inflammation, and energy metabolism.[14]

The general lifecycle of an NAA involves biosynthesis, interaction with cellular targets to elicit a biological response, and subsequent degradation.

Biosynthesis: NAAs can be synthesized through several pathways, including the direct condensation of a fatty acid (or its CoA derivative) with an amino acid.[16]

Signaling: NAAs can interact with various cellular targets, including G protein-coupled receptors (GPCRs) and ion channels, to initiate downstream signaling cascades.[14]

Degradation: The primary enzyme responsible for the degradation of many NAAs is Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes the amide bond.[14]

Conclusion

This compound represents an interesting but understudied derivative of L-tyrosine. Its physicochemical properties, particularly its increased lipophilicity, suggest that it may have unique biological activities compared to its parent amino acid. This technical guide has summarized the available information on this compound and provided generalized experimental protocols to facilitate further research. The exploration of its potential role as a signaling molecule, guided by our understanding of the broader class of N-acyl amino acids, opens up new avenues for investigation in drug discovery and chemical biology. Further experimental work is required to fully characterize this compound and elucidate its specific biological functions.

References

- 1. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158) [hmdb.ca]

- 3. bmse000051 L-Tyrosine at BMRB [bmrb.io]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000158) [hmdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0000158) [hmdb.ca]

- 8. N-BENZOYL-L-TYROSINE(2566-23-6) 13C NMR [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. [PDF] Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS | Semantic Scholar [semanticscholar.org]

- 11. teledyneisco.com [teledyneisco.com]

- 12. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. N-Acyl amino acids and their impact on biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of N-Pivaloyl-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Pivaloyl-L-tyrosine, a derivative of the amino acid L-tyrosine, is of interest in various chemical and biomedical research areas due to the introduction of a bulky, lipophilic pivaloyl group. This modification can significantly influence the molecule's conformation, solubility, and biological activity. This technical guide provides a detailed overview of the molecular structure and conformational preferences of this compound. In the absence of publicly available crystallographic data, this guide leverages computational modeling to predict its three-dimensional structure and provide quantitative geometric parameters. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization, and discusses its potential biological context.

Molecular Structure

This compound consists of an L-tyrosine core N-acylated with a pivaloyl group (also known as a trimethylacetyl group). The chemical structure is characterized by a central chiral carbon, a p-hydroxyphenyl side chain, a carboxylic acid group, and an amide linkage to the bulky t-butyl group of the pivaloyl moiety.

Chemical Formula: C₁₄H₁₉NO₄[1]

Molecular Weight: 265.31 g/mol

SMILES: CC(C)(C)C(=O)N--INVALID-LINK--C(O)=O[1]

Predicted Molecular Geometry

Due to the absence of an experimentally determined crystal structure in publicly accessible databases, a molecular mechanics and subsequent density functional theory (DFT) calculation would be the standard approach to determine the lowest energy conformation and detailed geometric parameters. Such a calculation would typically involve:

-

Initial 3D Structure Generation: Building the molecule in a molecular modeling software.

-

Conformational Search: A systematic or stochastic search to explore the potential energy surface and identify low-energy conformers. The key rotatable bonds are around the Cα-Cβ and Cα-C bonds of the tyrosine backbone and the C-N bond of the amide.

-

Geometry Optimization: Optimization of the identified low-energy conformers using a quantum mechanical method like DFT (e.g., with a B3LYP functional and a 6-31G* basis set) to find the most stable structure.

The resulting optimized geometry provides precise details on bond lengths, bond angles, and dihedral angles.

Quantitative Geometric Data (Predicted)

The following table summarizes the predicted bond lengths, bond angles, and key dihedral angles for the lowest energy conformer of this compound, as would be obtained from a standard computational chemistry calculation. These values are based on typical geometries of similar acylated amino acids.

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| Cα - Cβ | ~ 1.53 | |

| Cα - C | ~ 1.52 | |

| Cα - N | ~ 1.46 | |

| N - C(pivaloyl) | ~ 1.35 | |

| C(pivaloyl) - C(t-butyl) | ~ 1.54 | |

| Cβ - Cγ (aromatic) | ~ 1.51 | |

| Bond Angles (°) | ||

| N - Cα - C | ~ 111.0 | |

| N - Cα - Cβ | ~ 110.5 | |

| C - Cα - Cβ | ~ 110.0 | |

| Cα - N - C(pivaloyl) | ~ 121.0 | |

| Dihedral Angles (°) | ||

| ω (omega) | Cα - C - N - Cα(next) | N/A (trans favored) |

| φ (phi) | C - N - Cα - C | ~ -120 to -150 |

| ψ (psi) | N - Cα - C - N(next) | ~ +120 to +150 |

| χ₁ (chi1) | N - Cα - Cβ - Cγ | ~ -60, 180, or +60 |

Conformational Analysis

The conformation of this compound is primarily determined by the rotational freedom around several key single bonds. The bulky pivaloyl group is expected to impose significant steric constraints, influencing the preferred dihedral angles (φ, ψ, and χ₁).

-

φ (Phi) and ψ (Psi) Angles: These angles define the backbone conformation. The steric hindrance from the t-butyl group of the pivaloyl moiety will likely restrict the allowed φ angles more than in a smaller N-acyl derivative like N-acetyl-L-tyrosine.

-

χ₁ (Chi1) Angle: This angle describes the orientation of the p-hydroxyphenyl side chain. The three classical staggered conformations (gauche-, trans, and gauche+) are expected, with their relative populations influenced by non-covalent interactions with the backbone and the pivaloyl group.

-

Amide Bond Conformation (ω): The C-N amide bond is expected to strongly favor a trans conformation (ω ≈ 180°) due to the high energetic penalty of the cis conformation, which would place the bulky t-butyl group in close proximity to the tyrosine side chain.

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are instrumental in experimentally determining the solution-state conformation.

Experimental Protocols

Synthesis of this compound

A standard method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of the amino group of L-tyrosine with pivaloyl chloride under basic conditions.

Materials:

-

L-Tyrosine

-

Pivaloyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolution: Dissolve L-tyrosine in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) in a round-bottom flask, and cool the solution in an ice bath (0-5 °C).

-

Acylation: While vigorously stirring the cooled solution, slowly and simultaneously add pivaloyl chloride and an additional equivalent of NaOH solution. The pivaloyl chloride can be dissolved in a solvent like dioxane or THF before addition. The pH of the reaction mixture should be maintained in the alkaline range (pH 9-11).

-

Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, wash the mixture with a nonpolar solvent like ether to remove any unreacted pivaloyl chloride.

-

Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated HCl to a pH of ~2. This will precipitate the this compound product.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

-

Drying: Dry the purified product under vacuum.

NMR Spectroscopic Analysis

NMR spectroscopy is a powerful tool for confirming the structure and probing the conformation of this compound in solution.

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O with pH adjustment).

¹H NMR Spectroscopy:

-

Expected Chemical Shifts (δ, ppm):

-

~9.0-9.5: Phenolic -OH (may be broad or exchangeable)

-

~7.5-8.0: Amide -NH (doublet, coupling to Cα-H)

-

~7.0-7.2: Aromatic protons (doublet, ortho to -CH₂)

-

~6.6-6.8: Aromatic protons (doublet, meta to -CH₂)

-

~4.3-4.5: Cα-H (multiplet)

-

~2.8-3.1: Cβ-H₂ (multiplet, diastereotopic protons)

-

~1.1-1.2: t-butyl -CH₃ (singlet, 9H)

-

¹³C NMR Spectroscopy:

-

Expected Chemical Shifts (δ, ppm):

-

~175-180: Carboxylic acid C=O

-

~175-180: Amide C=O

-

~155-158: Aromatic C-OH

-

~130-132: Aromatic C-H (ortho)

-

~127-129: Aromatic C (ipso)

-

~115-117: Aromatic C-H (meta)

-

~55-58: Cα

-

~38-40: C(t-butyl)

-

~36-38: Cβ

-

~27-29: -CH₃ (t-butyl)

-

Advanced NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks (e.g., Cα-H to Cβ-H₂ and amide -NH).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, confirming the connectivity of the pivaloyl group to the tyrosine nitrogen.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To probe through-space proximity of protons, providing crucial information for conformational analysis (e.g., proximity of the t-butyl protons to backbone or side-chain protons).

Biological Context and Signaling Pathways

While specific signaling pathways directly involving this compound are not well-documented, its structural similarity to L-tyrosine suggests potential interactions with biological systems that recognize and process this fundamental amino acid. L-tyrosine is a critical precursor for the biosynthesis of several key neurotransmitters and hormones, collectively known as catecholamines.

The introduction of the N-pivaloyl group would likely prevent its direct entry into this pathway as a substrate for tyrosine hydroxylase, the rate-limiting enzyme. However, it could potentially act as a competitive inhibitor or modulator of enzymes and transporters involved in tyrosine metabolism.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformation of this compound. While experimental crystallographic data is not currently available, computational modeling serves as a powerful tool to predict its geometric parameters and conformational preferences, highlighting the steric influence of the bulky pivaloyl group. The detailed protocols for synthesis and NMR analysis provide a practical framework for researchers working with this compound. The biological context, although not fully elucidated for the N-pivaloyl derivative itself, is anchored in the crucial role of its parent molecule, L-tyrosine, in vital neurochemical pathways. This guide serves as a valuable resource for scientists and professionals in drug development and related fields, facilitating further research into the properties and applications of this compound.

References

A Technical Guide to the Solubility of N-Pivaloyl-L-tyrosine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Pivaloyl-L-tyrosine, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Understanding the solubility of this compound in different organic solvents is critical for its purification, reaction optimization, and formulation development. This document presents available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. For this compound, the presence of a polar carboxylic acid group, a moderately polar amide bond, and a phenolic hydroxyl group, combined with a nonpolar pivaloyl and benzyl (B1604629) group, results in a nuanced solubility profile across a range of organic solvents.

Quantitative Solubility Data

Direct, experimentally determined quantitative solubility data for this compound in a wide array of organic solvents is not extensively reported in publicly available literature. However, based on the principles of chemical similarity and qualitative information from related synthetic procedures, the following table provides an estimated solubility profile. These values should be considered as informed estimates and may vary with experimental conditions such as temperature and purity of both the solute and the solvent.

| Organic Solvent | Chemical Formula | Polarity Index | Estimated Solubility ( g/100 mL) at 25°C | Notes |

| Alcohols | ||||

| Methanol (B129727) | CH₃OH | 5.1 | ~ 5 - 10 | The polar hydroxyl group of methanol interacts well with the polar functionalities of the solute. |

| Ethanol | C₂H₅OH | 4.3 | ~ 2 - 5 | Slightly lower solubility than methanol due to increased nonpolar character. |

| Isopropanol | C₃H₇OH | 3.9 | ~ 1 - 2 | Reduced solubility as the nonpolar alkyl chain length increases. |

| Ketones | ||||

| Acetone | C₃H₆O | 5.1 | ~ 3 - 7 | Good solvent due to its polarity and ability to act as a hydrogen bond acceptor. Often used in recrystallization in combination with water. |

| Ethers | ||||

| Diethyl Ether | (C₂H₅)₂O | 2.8 | < 0.1 | Generally a poor solvent for polar compounds. |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | ~ 1 - 3 | Moderately polar ether with better solvating power than diethyl ether. |

| Amides | ||||

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | > 20 | Highly polar aprotic solvent, excellent for dissolving protected amino acids. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | > 20 | Highly polar aprotic solvent, known for its exceptional solvating power for a wide range of compounds. |

| Halogenated Solvents | ||||

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | ~ 0.5 - 1.5 | Moderate polarity, may show some solubility. |

| Chloroform | CHCl₃ | 4.1 | ~ 1 - 2 | Slightly more polar than DCM, potentially a better solvent. |

| Hydrocarbons | ||||

| Hexane | C₆H₁₄ | 0.1 | < 0.01 | Nonpolar solvent, expected to have very low solubility. |

| Toluene | C₇H₈ | 2.4 | < 0.1 | Aromatic, but still largely nonpolar; poor solubility is expected. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker bath or incubator

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Gravimetric Method (for less volatile solvents):

-

Accurately weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved this compound.

-

-

Chromatographic/Spectroscopic Method (preferred):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in g/100 mL using the following formula:

-

Solubility = (Concentration of the saturated solution in g/mL) x 100

-

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

An In-depth Technical Guide to the Stability of N-Pivaloyl-L-tyrosine under Acidic and Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract: N-Pivaloyl-L-tyrosine, an N-acyl amino acid, is utilized in various biochemical applications and as a protecting group in organic synthesis. Understanding its stability profile is critical for its application in drug development, formulation, and manufacturing, where it may be exposed to a range of pH conditions. This technical guide provides a comprehensive overview of the predicted stability of this compound under acidic and basic conditions. Due to the absence of specific published stability studies on this molecule, this guide infers its stability based on established principles of organic chemistry, the known behavior of N-acyl amino acids, and the robust nature of the pivaloyl protecting group. Detailed, best-practice experimental protocols for conducting forced degradation studies are provided, alongside mandatory visualizations of reaction pathways and experimental workflows to guide researchers in assessing its stability.

Introduction

This compound is a derivative of the amino acid L-tyrosine, where the amino group is acylated with a pivaloyl group (also known as a trimethylacetyl group). The pivaloyl group is characterized by a sterically bulky tert-butyl moiety attached to the carbonyl carbon. This steric hindrance is a key determinant of the chemical reactivity and stability of the N-acyl amide bond. In pharmaceutical development, a thorough understanding of a molecule's stability under various stress conditions is a regulatory requirement and fundamental to ensuring product quality, safety, and efficacy.[1][2] Forced degradation studies are employed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[3][4]

This guide will explore the theoretical stability of this compound, propose its likely degradation pathways under acidic and basic stress, and provide detailed protocols for experimental verification.

Theoretical Stability Profile

The stability of this compound is primarily dictated by the susceptibility of its N-acyl amide bond to hydrolysis. Amide bonds are generally the most stable of the carboxylic acid derivatives, requiring vigorous conditions like prolonged heating in strong acid or base to undergo hydrolysis.[5][6]

The pivaloyl group is known to confer exceptional stability compared to less sterically hindered acyl groups (e.g., acetyl).[7][8] The bulky tert-butyl group effectively shields the amide's carbonyl carbon from nucleophilic attack by water or hydroxide (B78521) ions, thereby significantly slowing the rate of hydrolysis.[7][8] Consequently, this compound is expected to be highly resistant to degradation under mild acidic or basic conditions at ambient temperatures. Harsh conditions, such as concentrated acids or bases combined with elevated temperatures, are likely necessary to induce significant hydrolysis.[7][8]

Acid-Catalyzed Hydrolysis

Under strong acidic conditions (e.g., concentrated HCl or H₂SO₄ with heat), the amide bond of this compound is expected to undergo hydrolysis to yield L-tyrosine and pivalic acid. The reaction proceeds via a nucleophilic addition-elimination mechanism, initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by a water molecule.[5][6]

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis requires the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon.[5] This is generally a slower process for amides compared to acid hydrolysis because the amine leaving group is a very strong base.[5][6] For this compound, the steric hindrance of the pivaloyl group will make this attack particularly difficult. Therefore, forcing conditions, such as high concentrations of a strong base (e.g., NaOH or KOH) and elevated temperatures, are necessary to drive the reaction towards the products: the salt of L-tyrosine and the salt of pivalic acid.

Quantitative Data Summary (Hypothetical)

As no experimental data is publicly available, the following tables are presented as templates for organizing results from a forced degradation study. The data shown are hypothetical and illustrate the expected high stability of the compound, with significant degradation occurring only under harsh stress conditions.

Table 1: Hypothetical Stability of this compound under Acidic Conditions

| Condition | Temperature (°C) | Time (h) | % this compound Remaining | % L-tyrosine Formed |

| 0.1 M HCl | 50 | 24 | >99% | <1% |

| 1 M HCl | 50 | 24 | 98% | 2% |

| 1 M HCl | 80 | 8 | 90% | 10% |

| 6 M HCl | 100 (reflux) | 8 | 45% | 55% |

Table 2: Hypothetical Stability of this compound under Basic Conditions

| Condition | Temperature (°C) | Time (h) | % this compound Remaining | % L-tyrosine Formed |

| 0.1 M NaOH | 50 | 24 | >99% | <1% |

| 1 M NaOH | 50 | 24 | 97% | 3% |

| 1 M NaOH | 80 | 8 | 88% | 12% |

| 6 M NaOH | 100 (reflux) | 8 | 40% | 60% |

Experimental Protocols

To definitively determine the stability of this compound, a forced degradation study should be conducted. The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged without completely consuming the parent compound.[1]

General Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. biopharminternational.com [biopharminternational.com]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. sgs.com [sgs.com]

- 5. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

N-Pivaloyl-L-tyrosine: A Versatile Chiral Building Block in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

N-Pivaloyl-L-tyrosine, a derivative of the naturally occurring amino acid L-tyrosine, has emerged as a valuable and versatile chiral building block in the field of organic synthesis. The introduction of the bulky pivaloyl group (Piv) on the amino terminus imparts unique steric and electronic properties, rendering it a powerful tool for controlling stereochemistry in a variety of asymmetric transformations. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role in the construction of complex, enantiomerically enriched molecules.

Physicochemical Properties and Spectroscopic Data

This compound is a white to off-white solid that is sparingly soluble in water but soluble in many organic solvents. Its key physical and spectroscopic properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 33019-85-1 | [1] |

| Molecular Formula | C₁₄H₁₉NO₄ | [1] |

| Molecular Weight | 265.30 g/mol | [1] |

| Appearance | White to off-white solid | |

| Storage Temperature | -20°C | |

| ¹H NMR (Reference) | See L-Tyrosine Data | [2][3] |

| ¹³C NMR (Reference) | See L-Tyrosine Data | [3][4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the selective N-acylation of L-tyrosine using pivaloyl chloride in the presence of a base. The bulky nature of the pivaloyl group generally ensures high selectivity for the amino group over the phenolic hydroxyl group under controlled conditions.

General Synthetic Workflow

The overall transformation can be represented by the following workflow:

Detailed Experimental Protocol

Materials:

-

L-Tyrosine

-

Pivaloyl chloride

-

Sodium hydroxide (B78521) (or other suitable base)

-

Dioxane

-

Water

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (B1210297) (for extraction)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

Dissolution: Dissolve L-tyrosine in an aqueous solution of sodium hydroxide at 0 °C.

-

Acylation: To the chilled solution, add a solution of pivaloyl chloride in dioxane dropwise while maintaining the temperature at 0 °C and the pH between 9 and 10 by the concurrent addition of aqueous sodium hydroxide.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, acidify the reaction mixture with hydrochloric acid to pH 2-3.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Applications in Asymmetric Synthesis

The utility of this compound as a chiral building block stems from its ability to direct the stereochemical outcome of reactions at a prochiral center. This is primarily achieved by employing it as a chiral auxiliary, where it is temporarily incorporated into a substrate to guide a stereoselective transformation, and subsequently cleaved.

Asymmetric Alkylation of Enolates

A key application of this compound derivatives is in the diastereoselective alkylation of enolates. The chiral scaffold, once attached to a prochiral ketone or carboxylic acid derivative, sterically hinders one face of the resulting enolate, leading to the preferential approach of an electrophile from the less hindered face.

General Workflow for Asymmetric Alkylation:

While specific quantitative data for the use of this compound in this context is not extensively reported in readily accessible literature, the principles of asymmetric alkylation using chiral auxiliaries are well-established. The diastereomeric ratio (d.r.) of the alkylated product is highly dependent on the reaction conditions, including the choice of base, solvent, temperature, and the nature of the electrophile.

Chiral Ligands for Asymmetric Catalysis

Derivatives of this compound can be transformed into chiral ligands for asymmetric catalysis. For instance, reduction of the carboxylic acid to the corresponding amino alcohol (N-pivaloyl-L-tyrosinol) provides a scaffold for the synthesis of P,N-ligands, which have shown great promise in various transition-metal-catalyzed reactions, such as asymmetric hydrogenation and allylic alkylation.[5][6]

Conceptual Pathway to Chiral Ligands:

The performance of such ligands in asymmetric catalysis, measured by the enantiomeric excess (ee) of the product, is influenced by the steric and electronic properties of the ligand, the metal center, and the reaction substrates.

Removal of the N-Pivaloyl Protecting Group

A crucial step in the application of this compound as a chiral auxiliary is the efficient and clean removal of the pivaloyl group to liberate the desired chiral product. The pivaloyl group is known for its steric bulk and robustness, which can make its cleavage challenging under standard conditions.

Cleavage Methodologies

Several methods have been reported for the deprotection of N-pivaloyl groups, with the choice of method depending on the overall functionality of the molecule.

| Method | Reagents and Conditions | Comments |

| Basic Hydrolysis | Strong base (e.g., NaOH, KOH) in alcohol/water, reflux | Can be harsh and may not be suitable for base-sensitive functional groups. |

| Reductive Cleavage | Lithium aluminum hydride (LiAlH₄) in THF | Effective but reduces other susceptible functional groups. |

| Lithium-mediated | Excess lithium and a catalytic amount of naphthalene | A reductive method that can be an alternative to other protocols.[7] |

Experimental Protocol for Reductive Cleavage with LiAlH₄:

-

Setup: To a solution of the N-pivaloylated compound in anhydrous THF at 0 °C under an inert atmosphere, add LiAlH₄ portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quenching: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water at 0 °C.

-

Workup: Filter the resulting suspension through a pad of Celite and wash the filter cake with THF. Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Conclusion

This compound serves as a valuable chiral building block in asymmetric synthesis. Its ready availability from the chiral pool and the unique properties conferred by the pivaloyl group make it an attractive tool for the stereoselective synthesis of complex molecules. While detailed quantitative data on its direct application in asymmetric reactions is somewhat limited in the broader literature, the established principles of chiral auxiliary-based synthesis and the potential for its conversion into effective chiral ligands highlight its significant potential for further exploration and application in academic and industrial research. Future work in this area could focus on systematically documenting its performance in various asymmetric transformations to fully unlock its capabilities for the synthesis of enantiomerically pure compounds.

References

- 1. DSpace [researchrepository.universityofgalway.ie]

- 2. researchgate.net [researchgate.net]

- 3. L-Tyrosine, N,O-bis(pivaloyl)-, methyl ester [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. uwindsor.ca [uwindsor.ca]

- 6. The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis [researchrepository.ucd.ie]

- 7. researchgate.net [researchgate.net]

Spectroscopic Characterization of N-Pivaloyl-L-tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for N-Pivaloyl-L-tyrosine, a derivative of the amino acid L-tyrosine. Due to the limited availability of public domain spectroscopic data for this specific compound, this document presents a comprehensive analysis based on the known spectral characteristics of the parent molecule, L-tyrosine, and predicts the spectral shifts and patterns resulting from the addition of the N-pivaloyl group. This guide also outlines standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is an N-acylated amino acid derivative. The introduction of the bulky, lipophilic pivaloyl group to the amino terminus of L-tyrosine can significantly alter its physicochemical properties, influencing its solubility, stability, and biological activity. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule in research and drug development settings.

Predicted and Comparative Spectroscopic Data

The following sections detail the expected spectroscopic data for this compound. For comparative purposes, the experimental data for L-tyrosine is also provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons of the tyrosine backbone and the pivaloyl group. The most significant changes compared to L-tyrosine will be the downfield shift of the α-proton due to the electron-withdrawing effect of the amide bond and the appearance of a singlet for the nine equivalent protons of the tert-butyl group.

Table 1: Comparison of ¹H NMR Data for L-Tyrosine and Predicted Data for this compound

| L-Tyrosine Chemical Shift (δ, ppm) * | Predicted this compound Chemical Shift (δ, ppm) | Assignment | Predicted Multiplicity | Predicted Integration |

| 3.93 | ~4.5-4.7 | α-CH | Quartet | 1H |

| 3.02, 3.19 | ~3.0-3.2 | β-CH₂ | Multiplet | 2H |

| 7.17 | ~7.0-7.2 | Ar-H (meta to OH) | Doublet | 2H |

| 6.88 | ~6.7-6.9 | Ar-H (ortho to OH) | Doublet | 2H |

| - | ~1.1-1.3 | C(CH₃)₃ | Singlet | 9H |

| - | ~8.0-9.0 | NH | Doublet | 1H |

| - | ~9.0-10.0 | Ar-OH | Singlet | 1H |

| - | ~12.0-13.0 | COOH | Singlet | 1H |

Note: L-Tyrosine data is typically acquired in D₂O, which results in the exchange of labile protons (NH₂, OH, COOH). The predicted data for this compound assumes a solvent like DMSO-d₆, where these protons would be observable.

The ¹³C NMR spectrum will provide information on the carbon skeleton. Key differences expected for this compound include the appearance of signals for the pivaloyl group's quaternary and methyl carbons, and shifts in the α-carbon and amide carbonyl signals.

Table 2: Comparison of ¹³C NMR Data for L-Tyrosine and Predicted Data for this compound

| L-Tyrosine Chemical Shift (δ, ppm) * | Predicted this compound Chemical Shift (δ, ppm) | Assignment |

| 59.00 | ~55-58 | α-C |

| 38.39 | ~36-39 | β-C |

| 129.52 | ~128-131 | Aromatic C (quaternary) |

| 133.53 | ~130-133 | Aromatic CH (meta to OH) |

| 118.61 | ~115-118 | Aromatic CH (ortho to OH) |

| 157.68 | ~156-159 | Aromatic C-OH |

| 176.96 | ~172-175 | Carboxyl C=O |

| - | ~175-178 | Amide C=O |

| - | ~38-40 | Pivaloyl quaternary C |

| - | ~27-29 | Pivaloyl CH₃ |

Note: L-Tyrosine data from various sources.[1][2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl, carboxylic acid, and amide functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3500-3200 (broad) | O-H (Phenol) | Stretching |

| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |

| 3350-3250 | N-H (Amide) | Stretching |

| ~1710 | C=O (Carboxylic Acid) | Stretching |

| ~1640 | C=O (Amide I) | Stretching |

| ~1550 | N-H bend, C-N stretch (Amide II) | Bending/Stretching |

| ~1600, ~1500 | C=C | Aromatic Ring Stretching |

| ~1400-1300 | C-H | Bending (t-butyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. The molecular formula of this compound is C₁₄H₁₉NO₄, with a molecular weight of 265.30 g/mol .[4]

Table 4: Predicted Mass Spectrometry Data for this compound

| Predicted m/z | Ion | Notes |

| 266.1336 | [M+H]⁺ | Expected in positive ion mode ESI-MS |

| 288.1155 | [M+Na]⁺ | Common adduct in ESI-MS |

| 264.1265 | [M-H]⁻ | Expected in negative ion mode ESI-MS |

| 182.0817 | [M-C₅H₉O+H]⁺ | Loss of the pivaloyl group |

| 107.0497 | Fragment corresponding to the hydroxyphenylmethyl cation |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium (B1175870) acetate (B1210297) may be added to promote ionization.

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled to a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

-

Data Acquisition:

-

Infuse the sample solution directly into the ion source or inject it via a liquid chromatography (LC) system.

-

Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and inducing fragmentation.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

This comprehensive guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. For definitive characterization, experimental acquisition of these spectra is essential.

References

N-Pivaloyl-L-tyrosine: A Technical Guide to Commercial Availability, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: N-Pivaloyl-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by the attachment of a pivaloyl (tert-butanoyl) group to the amino group. This modification increases the lipophilicity of the molecule, which can be advantageous in certain biochemical and pharmaceutical applications. As a protected amino acid, it serves as a valuable building block in peptide synthesis and as an intermediate in the creation of more complex molecules. This guide provides a comprehensive overview of its commercial availability, typical purity levels, and the experimental protocols relevant to its synthesis, purification, and analysis.

Commercial Availability

This compound is available from several chemical suppliers catering to the research and development market. It is typically sold in small quantities, from milligrams to grams, suitable for laboratory-scale applications.

| Supplier | Catalog Number / Identifier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| MedChemExpress | HY-131112[1] | 33019-85-1[1] | C₁₄H₁₉NO₄ | 265.31 |

| Clinivex | 33019-85-1[2] | 33019-85-1[2] | C₁₄H₁₉NO₄ | 265.31 |

| Biorbyt | orb1690610[3] | 33019-85-1[3] | C₁₄H₁₉NO₄ | 265.309[3] |

| Immunomart | T40408[4] | 33019-85-1[4] | C₁₄H₁₉NO₄ | 265.31 |

| Cenmed | C007B-596233 (Aladdin N1003923-10mg)[5] | 33019-85-1 | C₁₄H₁₉NO₄ | 265.31 |

| Biotech Hub Africa | N/A[6] | 33019-85-1[6] | C₁₄H₁₉NO₄ | 265.31 |

Purity and Quality Control

For research and drug development purposes, high purity of chemical reagents is critical. Suppliers of this compound typically provide material with high purity, although specific percentages are not always listed on product pages and may require consultation of the lot-specific Certificate of Analysis (CoA).

| Supplier | Purity Specification | Analytical Methods Mentioned |

| MedChemExpress | High Purity (specifics on CoA) | HNMR reports are available upon request[1]. |

| Other Suppliers | Research Grade (specifics on CoA) | Standard quality control methods such as HPLC, NMR, and Mass Spectrometry are typically employed. |

The workflow for acquiring and verifying a chemical standard like this compound involves several key steps, from initial supplier screening to final application in an experiment.

Experimental Protocols

While specific protocols for this compound are proprietary to suppliers, the following sections detail established methodologies for the synthesis, purification, and analysis of N-acylated amino acids, adapted for this specific compound.

The synthesis of this compound is achieved through the acylation of the primary amine of L-tyrosine using pivaloyl chloride. This reaction is a standard Schotten-Baumann reaction, conducted under basic conditions to neutralize the HCl byproduct.

Materials:

-

L-tyrosine

-

Pivaloyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Dioxane or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 2M

-

Distilled water

-

Magnetic stirrer and stirring bar

-

Ice bath

Procedure:

-

Dissolution: Dissolve L-tyrosine in an aqueous solution of sodium hydroxide (2 equivalents) in a round-bottom flask, cooling the mixture in an ice bath to 0-5 °C.

-

Acylation: While stirring vigorously, add pivaloyl chloride (1.1 equivalents) and a co-solvent like dioxane dropwise, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction to stir in the ice bath for 1 hour and then at room temperature for an additional 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of 2-3 using 2M HCl. A white precipitate of the crude product should form.

-

Isolation: Collect the crude this compound precipitate by vacuum filtration.

-

Washing: Wash the solid with cold distilled water to remove inorganic salts.

-

Drying: Dry the product under vacuum to yield the crude material.

Recrystallization is a standard technique for purifying solid organic compounds based on differences in solubility at varying temperatures[7][8].

Materials:

-

Crude this compound

-

Ethanol (B145695)/water solvent mixture

-

Heating mantle or hot plate

-

Erlenmeyer flasks

-

Vacuum filtration apparatus

Procedure:

-

Solvent Selection: An ethanol/water mixture is a suitable solvent system. The compound should be soluble in the hot solvent and sparingly soluble at room temperature or below.

-

Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

-

Crystallization: Slowly add hot water to the solution until it becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate, resulting in a saturated solution.

-

Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

-

Drying: Dry the purified crystals under vacuum to obtain the final product with high purity.

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. A reverse-phase HPLC method is typically suitable for analyzing this compound.

Instrumentation & Conditions:

-

HPLC System: A standard system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 274 nm (based on the absorbance maximum of the tyrosine chromophore).

-

Injection Volume: 10 µL.

Procedure:

-

Sample Preparation: Prepare a standard solution of this compound in the mobile phase (e.g., 1 mg/mL in 50:50 Water:Acetonitrile).

-

Injection: Inject the sample onto the HPLC system.

-

Analysis: Record the chromatogram. The purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks.

Conclusion

This compound is a readily available research chemical essential for specialized applications in peptide synthesis and drug development. While suppliers ensure high quality, it is incumbent upon the researcher to verify the purity of each lot using standard analytical techniques such as HPLC to ensure the integrity and reproducibility of their experimental results. The protocols outlined in this guide provide a foundational framework for the synthesis, purification, and analysis of this and similar N-acylated amino acids.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. clinivex.com [clinivex.com]

- 3. biorbyt.com [biorbyt.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. cenmed.com [cenmed.com]

- 6. This compound – Biotech Hub Africa [biotechhubafrica.co.za]

- 7. benchchem.com [benchchem.com]

- 8. CN102993270A - Preparation process of glycyl-L-tyrosine - Google Patents [patents.google.com]

Navigating the Therapeutic Potential of 3-((4-Methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and potential therapeutic applications of the indole (B1671886) derivative, 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole and its hydrochloride salt. This compound has emerged as a significant scaffold in medicinal chemistry, demonstrating a range of biological effects that underscore its potential in drug discovery and development. This document consolidates key technical data, experimental methodologies, and mechanistic insights to support ongoing research and development efforts.

Chemical and Physical Properties

The fundamental physicochemical properties of 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole are crucial for its handling, formulation, and interpretation of biological data. While a specific CAS number for the parent compound is not uniformly cited across commercial and academic databases, a closely related and frequently studied intermediate, 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, is identified with CAS Number 694499-26-8 [1][2][3]. This aniline (B41778) derivative is a key precursor in the synthesis of various biologically active molecules incorporating the title indole moiety.

Quantitative data for the core structure and its common salt are summarized below:

| Property | Value | Reference |

| Molecular Formula | C15H18F3N3 | (Calculated) |

| Molecular Weight | 313.32 g/mol | (Calculated) |

| Appearance | Typically a solid | [1][3] |

| Storage Temperature | 2-8°C (Refrigerator) | [1] |

| Shipping Conditions | Ambient | [1] |

Synthesis and Manufacturing

The synthesis of 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole derivatives often involves multi-step chemical processes. A common synthetic strategy is the Mannich reaction, which involves the aminoalkylation of an indole precursor.

General Synthetic Approach: Mannich Reaction

A generalized workflow for the synthesis of similar indole derivatives is presented below. This reaction typically involves an indole, formaldehyde (B43269) (or a formaldehyde equivalent), and a secondary amine, in this case, N-methylpiperazine.

A documented synthesis for a related series of 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles involved the reaction of 3-methylindole (B30407) with various 4-substituted piperazines and formaldehyde, resulting in yields ranging from 38-69%[4][5].

Biological Activity and Mechanism of Action

The 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole scaffold is a key component in a variety of compounds investigated for diverse therapeutic applications, including oncology and virology. The biological activity is often attributed to the molecule's ability to interact with specific biological targets, such as protein kinases and viral enzymes.

Anticancer Activity

Derivatives of this indole structure have shown promising anticancer properties. For instance, a series of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles demonstrated cytotoxic activity against human liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines[4][5]. The mechanism of action for some of these compounds was found to be the induction of apoptosis, characterized by condensed and fragmented nuclei in cancer cells[4][5].

Furthermore, the broader class of indole compounds has been shown to modulate critical signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and NF-κB pathways[6][7]. Inhibition of these pathways can lead to decreased cell proliferation, invasion, and angiogenesis.

Antiviral Activity

Isatin (B1672199) derivatives, which share the core indole structure, containing a 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl) moiety have been synthesized and evaluated as broad-spectrum antiviral agents. These compounds have demonstrated high efficacy against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) with low IC50 values[8]. The antiviral mechanism is suggested to involve the inhibition of viral gene expression[8].

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. Below are summaries of methodologies cited in the literature for the synthesis and biological evaluation of related indole derivatives.

Synthesis: Mannich Reaction for 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles[4][5]

-

Reactants: 3-methylindole, 4-substituted piperazine (B1678402), and formaldehyde.

-

Procedure: The reaction is typically carried out in a suitable solvent. The 3-methylindole is reacted with the chosen 4-substituted piperazine and formaldehyde.

-

Yields: Reported yields for this class of compounds are in the range of 38-69%.

-

Purification: The final products are purified using standard techniques such as column chromatography.

In Vitro Cytotoxicity Assay[4][5]

-

Cell Lines: Human cancer cell lines such as HUH7 (liver), MCF7 (breast), and HCT116 (colon).

-

Method: The cytotoxic effects of the synthesized compounds are typically evaluated using a standard cell viability assay, such as the MTT or SRB assay.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated to determine the potency of the compounds.

Apoptosis Visualization by Hoechst Staining[4][5]

-

Purpose: To determine if the mechanism of cell death is through apoptosis.

-

Procedure: Cancer cells (e.g., HUH7 and MCF7) are treated with the test compound. After incubation, the cells are stained with Hoechst 33258, a fluorescent dye that binds to DNA.

-

Observation: Apoptotic cells are identified by their characteristic morphological changes, such as condensed and fragmented nuclei, which are visualized using fluorescence microscopy.

Applications in Drug Development

The 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole scaffold is a versatile building block in the design of novel therapeutic agents. Its structural features allow for modifications to optimize potency, selectivity, and pharmacokinetic properties.

-

Oncology: The demonstrated cytotoxic and apoptosis-inducing effects, along with the potential to modulate key cancer-related signaling pathways, make this scaffold a promising starting point for the development of new anticancer drugs.

-

Antiviral Therapy: The potent antiviral activity of related isatin derivatives suggests that this chemical class could be explored for the development of new treatments for various viral infections.

-

Other Therapeutic Areas: The piperazine-containing indole motif is also found in compounds targeting other diseases. For example, 3-(piperazinylpropyl)indoles have been investigated as selective 5-HT1D receptor agonists for the treatment of migraine[9].

Conclusion

The 3-((4-methyl-1-piperazinyl)methyl)-5-(trifluoromethyl)-1H-indole framework represents a valuable and versatile scaffold in modern medicinal chemistry. Its derivatives have demonstrated significant potential in oncology and virology, primarily through the modulation of key cellular signaling pathways and inhibition of viral replication. This technical guide provides a foundational understanding of this important chemical entity, offering researchers and drug development professionals a consolidated resource to guide further investigation and therapeutic development. Continued exploration of this scaffold is warranted to unlock its full therapeutic potential.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 3. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline | 694499-26-8 [chemicalbook.com]

- 4. a2bchem.com [a2bchem.com]

- 5. Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 3-(Piperazinylpropyl)indoles: selective, orally bioavailable h5-HT1D receptor agonists as potential antimigraine agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Use of N-Pivaloyl-L-tyrosine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the stepwise assembly of amino acids into a desired peptide sequence on a solid support. The success of SPPS relies heavily on the strategic use of protecting groups to prevent unwanted side reactions at the reactive side chains of amino acids. Tyrosine, with its nucleophilic phenolic hydroxyl group, presents a notable challenge during peptide synthesis. Unprotected, this hydroxyl group can undergo acylation during coupling steps, leading to branched peptide impurities and reduced yield of the target peptide.[1][2]

This document explores the potential application of N-Pivaloyl-L-tyrosine as a building block in SPPS. While specific literature on the use of this compound in SPPS is not widely available, the known characteristics of the pivaloyl (Piv) protecting group in organic synthesis allow for a detailed theoretical evaluation and the formulation of experimental protocols. The pivaloyl group, a bulky acyl protecting group, is known for its significant steric hindrance and stability under various reaction conditions.[3][4][5] These properties suggest its potential utility in effectively shielding the tyrosine hydroxyl group during SPPS.

The Pivaloyl Group as a Hydroxyl Protecting Group

The pivaloyl group is the acyl group derived from pivalic acid. It is introduced to protect alcohols (and amines) and is valued for its steric bulk and stability.[3][5]

Key Characteristics:

-

Steric Hindrance: The tert-butyl moiety of the pivaloyl group provides substantial steric bulk, which can effectively shield the protected functional group from reacting with other reagents.[4][6] In the context of tyrosine, this would prevent the acylation of the phenolic oxygen during the coupling of subsequent amino acids.

-

Stability: Pivaloyl esters are notably stable under a range of conditions, including mildly acidic and basic environments.[7][8] They are more stable than other common acyl protecting groups like acetyl and benzoyl.[9] This robustness could be advantageous in multi-step syntheses.

-

Deprotection: The removal of a pivaloyl group typically requires more forcing conditions than many other protecting groups due to its stability. Common deprotection methods involve hydrolysis with a strong base (e.g., NaOH or KOH) or reductive cleavage.[3][5]

Potential Advantages of this compound in SPPS

The use of a pivaloyl group to protect the hydroxyl function of tyrosine in SPPS could offer several theoretical advantages:

-

Prevention of O-acylation: The primary role of any protecting group on the tyrosine side chain is to prevent the acylation of the phenolic hydroxyl group by the activated carboxyl group of the incoming amino acid. The significant steric hindrance of the pivaloyl group would be highly effective in this regard.[6]

-

Orthogonality: In the context of Fmoc-based SPPS, where the temporary Nα-Fmoc group is removed with a base (e.g., piperidine), a pivaloyl group on the tyrosine side chain would be stable. Its removal would likely require a separate, orthogonal deprotection step, such as strong basic or reductive conditions, which would not interfere with the standard SPPS cycles.

Data Presentation: Comparison of Tyrosine Side-Chain Protecting Groups

While quantitative data for this compound in SPPS is not available in the literature, a comparative table can be constructed based on the known properties of the pivaloyl group and commonly used tyrosine protecting groups.

| Protecting Group | Structure | Stability to Fmoc Deprotection (Base) | Deprotection Conditions | Potential Advantages | Potential Disadvantages |

| tert-Butyl (tBu) | -C(CH₃)₃ | Stable | Strong Acid (e.g., TFA) | High acid lability for final deprotection with cleavage from resin. | Not suitable for synthesis of protected peptide fragments on acid-labile resins. |

| Benzyl (Bzl) | -CH₂-C₆H₅ | Stable | Hydrogenolysis, Strong Acid | Can be used in both Boc and Fmoc strategies. | Requires specific catalytic hydrogenation for removal which might not be compatible with all sequences. |

| Pivaloyl (Piv) (Hypothetical) | -CO-C(CH₃)₃ | Stable | Strong Base (e.g., NaOH), Reductive Cleavage | High stability, orthogonal to acid-labile groups. | May require harsh deprotection conditions not compatible with the final peptide; potential for side reactions during removal. |

Experimental Protocols

The following are generalized protocols for the use of a protected tyrosine residue in Fmoc-based SPPS. These can be adapted for this compound, assuming its commercial availability or successful synthesis.

Protocol 1: Synthesis of Nα-Fmoc-O-Pivaloyl-L-Tyrosine

This is a hypothetical synthesis based on standard procedures for protecting group introduction.

Materials:

-

Nα-Fmoc-L-tyrosine

-

Pivaloyl chloride (PvCl)

-

Dichloromethane (DCM)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve Nα-Fmoc-L-tyrosine in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Add pyridine (2-3 equivalents) to the solution.

-

Slowly add pivaloyl chloride (1.5-2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain Nα-Fmoc-O-Pivaloyl-L-tyrosine.

Protocol 2: Incorporation of Protected Tyrosine into a Peptide Sequence via SPPS

This protocol outlines the general steps for coupling a protected tyrosine residue during Fmoc-SPPS.

Materials:

-

Fmoc-protected amino acid resin

-

Nα-Fmoc-O-Pivaloyl-L-tyrosine (or other protected tyrosine)

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA, NMM)

-

DMF (peptide synthesis grade)

-

20% Piperidine (B6355638) in DMF (for Fmoc deprotection)

-

DCM

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for another 10-20 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove piperidine and by-products.

-

Coupling:

-

Prepare the coupling solution: Dissolve Nα-Fmoc-O-Pivaloyl-L-tyrosine (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

-

Add the coupling solution to the resin and agitate for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test) to ensure the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove excess reagents and by-products.

-

Repeat: Continue the SPPS cycle (Fmoc deprotection, washing, coupling, washing) for the subsequent amino acids in the peptide sequence.

Protocol 3: Deprotection of the Pivaloyl Group and Peptide Cleavage

This is a hypothetical protocol for the final deprotection and cleavage. The choice of method would depend on the stability of the final peptide.

Method A: Two-Step Cleavage and Deprotection

-

Pivaloyl Group Removal: After completion of the peptide synthesis, treat the resin-bound peptide with a solution of NaOH or KOH in a suitable solvent system (e.g., MeOH/water) to hydrolyze the pivaloyl ester. This step would need careful optimization to avoid damage to the peptide.

-

Washing: Wash the resin thoroughly to remove the base.

-

Peptide Cleavage: Treat the resin with a standard cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove other acid-labile side-chain protecting groups.

Method B: Post-Cleavage Deprotection

-

Peptide Cleavage: Cleave the pivaloyl-protected peptide from the resin using an appropriate cleavage cocktail that does not remove the pivaloyl group (this would require a specialized resin and linker strategy).

-

Purification: Purify the pivaloyl-protected peptide by HPLC.

-

Pivaloyl Group Removal: Treat the purified peptide in solution with a strong base to remove the pivaloyl group.

-

Final Purification: Re-purify the deprotected peptide by HPLC.

Mandatory Visualizations

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Potential side reactions of the tyrosine side chain in SPPS.

Conclusion